2-Methyl-2-(6-methylpyridin-2-yl)butan-1-amine
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Overview
Description
2-Methyl-2-(6-methylpyridin-2-yl)butan-1-amine is an organic compound with the molecular formula C11H18N2 It is a derivative of pyridine, characterized by the presence of a butan-1-amine group attached to a methyl-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(6-methylpyridin-2-yl)butan-1-amine typically involves the reaction of 2-methylpyridine with butan-1-amine under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. The reaction is usually carried out in a solvent such as methanol or ethanol, with the temperature maintained at around 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and high production rates.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(6-methylpyridin-2-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
2-Methyl-2-(6-methylpyridin-2-yl)butan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Methyl-2-(6-methylpyridin-2-yl)butan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may bind to active sites, altering the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-6-(6-methylpyridin-2-yl)pyridine
- 6,6′-Dimethyl-2,2′-bipyridine
- 2-Amino-6-methylpyridine
Uniqueness
2-Methyl-2-(6-methylpyridin-2-yl)butan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-methyl-2-(6-methylpyridin-2-yl)butan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-4-11(3,8-12)10-7-5-6-9(2)13-10/h5-7H,4,8,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYDNYFIOIMAOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CN)C1=CC=CC(=N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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